5-Chloro-2,4-dimethoxypyrimidine
Overview
Description
5-Chloro-2,4-dimethoxypyrimidine is a chemical compound with the molecular formula C6H7ClN2O2 and a molecular weight of 174.58 g/mol . It is a pyrimidine derivative, characterized by the presence of chlorine and methoxy groups at the 5th and 2nd, 4th positions, respectively. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
5-Chloro-2,4-dimethoxypyrimidine is a chemical compound with the molecular formula C6H7ClN2O2 It’s known that pyrimidine derivatives have attracted extensive attention in molecular biology, as versatile intermediates in organic synthesis and because of their bactericidal action .
Mode of Action
It’s known that pyrimidine derivatives interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Pyrimidine derivatives are known to play a crucial role in various biochemical processes .
Result of Action
It’s known that pyrimidine derivatives can have bactericidal action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,4-dimethoxypyrimidine typically involves a series of reactions starting from readily available precursors. One common method involves the salifying reaction, cyanamide reaction, and condensation reaction . The process begins with the formation of dimethyl propylene diimine dihydrochloride through a salifying reaction. This intermediate then undergoes a cyanamide reaction to produce 3-amino-3-methoxy-N-cyano-2-propane imine. Finally, a condensation reaction, often catalyzed by a suitable catalyst, yields this compound as white crystals .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of composite solvents and catalysts can enhance the efficiency of the reactions, making the process more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,4-dimethoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce various biaryl compounds .
Scientific Research Applications
5-Chloro-2,4-dimethoxypyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,5-dimethoxypyrimidine: Similar in structure but with different substitution patterns.
5-Chloro-4,6-dimethoxypyrimidin-2-amine: Another derivative with additional amine functionality.
4,6-Dimethoxy-2-(methylthio)pyrimidine: Contains a methylthio group instead of chlorine.
Uniqueness
5-Chloro-2,4-dimethoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-chloro-2,4-dimethoxypyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-10-5-4(7)3-8-6(9-5)11-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAICPKWHCRGIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558244 | |
Record name | 5-Chloro-2,4-dimethoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123551-49-5 | |
Record name | 5-Chloro-2,4-dimethoxypyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123551-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2,4-dimethoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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